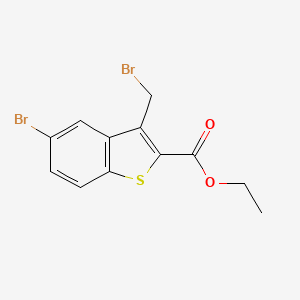
Ethyl 5-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate
Übersicht
Beschreibung
Ethyl 5-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate (E5BBBC) is a chemical compound that has been studied for its potential applications in a variety of scientific fields. E5BBBC is a member of the benzothiophene class of compounds, which are known for their unique properties and potential use in the development of new drugs, materials, and other applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Ethyl 5-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate has been utilized in the synthesis of various pharmacologically active derivatives. For example, Chapman et al. (1971) demonstrated its conversion into different bromo-derivatives and subsequent reaction with thiourea or substituted thioureas to produce S-2-ethoxycarbonyl-3-benzo[b]thenylthiouronium bromides (Chapman, Clarke, Gore, & Sharma, 1971). Similarly, Rajeswaran and Srinivasan (1994) used related compounds in the synthesis of benzocarbazoloquinones, highlighting its role in creating complex organic structures (Rajeswaran & Srinivasan, 1994).
Antitumor Activity
Some derivatives of ethyl 5-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate exhibit antitumor properties. Hellmann, Marshall, and Stayt (1967) investigated the antitumor activity of a series of benzothiophene derivatives, including those related to this compound, demonstrating promising results in experimental tumor models (Hellmann, Marshall, & Stayt, 1967).
Antibacterial and Antifungal Properties
Narayana et al. (2006) explored the conversion of related compounds into derivatives that were evaluated for antibacterial and antifungal activities. Some derivatives showed promising biological activity, indicating potential use in antimicrobial applications (Narayana, Ashalatha, Raj, & Kumari, 2006).
Heterocyclic Compound Synthesis
Kochikyan (2005) demonstrated the use of related bromomethyl compounds in reacting with thiourea and other agents to create new heterocyclic compounds, indicating its utility in diverse organic syntheses (Kochikyan, 2005).
Eigenschaften
IUPAC Name |
ethyl 5-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2O2S/c1-2-16-12(15)11-9(6-13)8-5-7(14)3-4-10(8)17-11/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPXTKCPSLLYKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



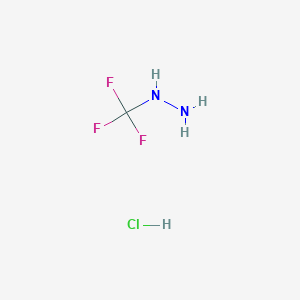
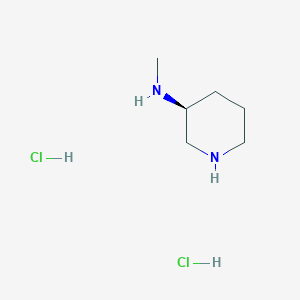
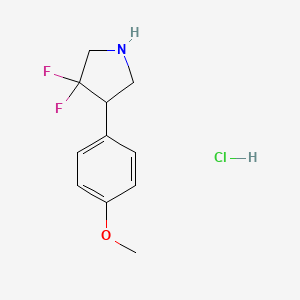
![rel-(1S,3R,5S)-3-{[(benzyloxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1436368.png)

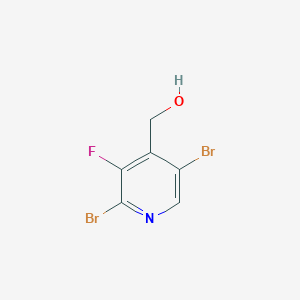
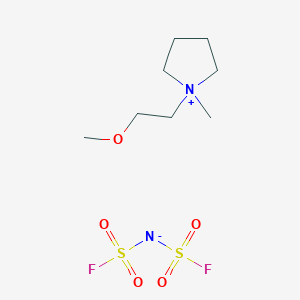
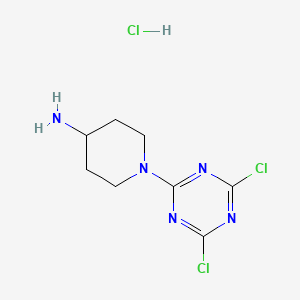
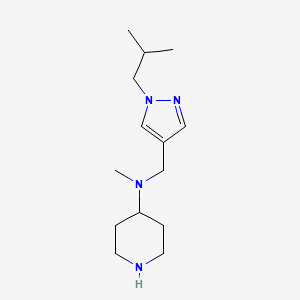
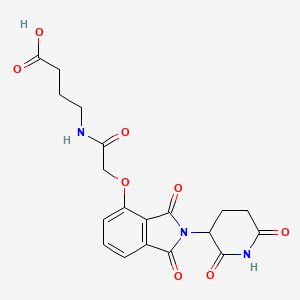
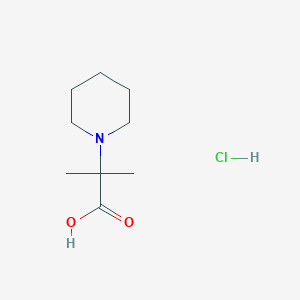
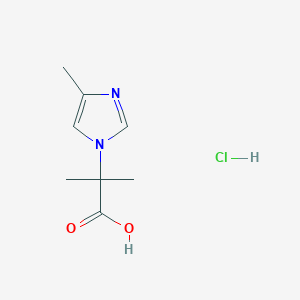
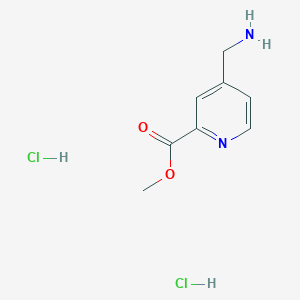
![5-Oxa-2-azaspiro[3.6]decane hydrochloride](/img/structure/B1436386.png)